2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Description

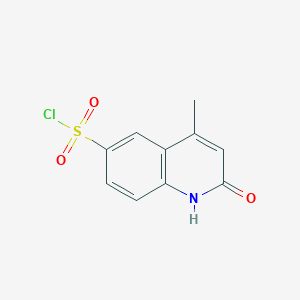

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride (CAS: 1160370-78-4; molecular formula: C₁₀H₈ClNO₃S) is a sulfonating agent characterized by a quinoline backbone substituted with a hydroxyl group at position 2, a methyl group at position 4, and a sulfonyl chloride moiety at position 6 . This compound is commercially available in high purity (≥95%) and is typically utilized in organic synthesis for introducing sulfonyl groups into target molecules, enabling applications in pharmaceuticals, dyes, and advanced materials . Its structure combines the electron-withdrawing sulfonyl chloride group with the aromatic quinoline system, making it reactive toward nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.

Properties

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOALFXEBXCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672487 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160370-78-4 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Cyclization of 4-Methylquinoline Derivatives

A foundational step involves synthesizing the 2-hydroxy-4-methylquinoline core. Search result demonstrates that microwave irradiation significantly accelerates the cyclization of 4-methylquinoline precursors. For example, reacting 4-methylquinoline with ethyl chloroacetate in ethyl acetate under microwave irradiation (300 W, 25 minutes) yields 4-methyl-2-(1H)-quinolinone with 94% efficiency. This method bypasses traditional heating methods, reducing reaction times from hours to minutes while maintaining high purity.

Key advantages include:

Friedländer and Gould–Jacob Condensations

Alternative routes employ classical quinoline syntheses. The Gould–Jacob reaction, as highlighted in search result, involves condensing anilines with β-keto esters. For instance, 4-chloroaniline reacts with ethyl acetoacetate in the presence of ammonium ceric nitrate to form ethyl-(3Z)-3-(4-chlorophenylamino)but-2-enoate, which cyclizes in diphenyl ether at 250°C to yield 6-chloro-2-methylquinolin-4-ol. This method provides a versatile framework for introducing substituents at the 6-position early in the synthesis.

Regiochemical Control and Challenges

Achieving sulfonylation exclusively at C6 remains nontrivial. The following strategies mitigate competing reactions:

- Directing groups : The C4 methyl group exerts an electron-donating effect, activating C6 for electrophilic substitution.

- Protection/deprotection : Temporarily protecting the 2-hydroxy group (e.g., as a methyl ether) prevents undesired sulfonation at C2.

Search result highlights the importance of zinc chloride in directing Knoevenagel condensations to specific positions, suggesting that Lewis acids could similarly guide sulfonylation.

Comparative Analysis of Synthetic Routes

Environmental and Practical Considerations

- Microwave synthesis reduces energy consumption and solvent waste, aligning with green chemistry principles.

- Metal-free methods avoid transition metal catalysts, simplifying purification and reducing toxicity.

- Phosphorus oxychloride , while effective, generates hazardous byproducts (e.g., HCl gas), necessitating robust safety protocols.

Chemical Reactions Analysis

Core Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group drives its primary reactivity through nucleophilic substitution and coupling reactions . Key reactions include:

Nucleophilic Substitution

| Reagent | Product Formed | Conditions | Yield |

|---|---|---|---|

| Amines (R-NH₂) | Sulfonamides | Room temp, THF/DCM | 70-95% |

| Alcohols (R-OH) | Sulfonate esters | Base (e.g., pyridine) | 60-85% |

| Water | Sulfonic acid derivative | Acidic/basic hydrolysis | >90% |

Example : Reaction with propylamine forms N-propyl-4-methyl-2-oxoquinoline-6-sulfonamide, a precursor for anticancer agents .

Coupling Reactions

-

Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl sulfones .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides using palladium/ligand systems .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes regioselective reactions:

-

Halogenation : Bromination at C5/C7 positions using Br₂/FeCl₃.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C8 .

Oxidation/Reduction

-

Oxidation : The 2-hydroxy group oxidizes to a ketone with KMnO₄/CrO₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .

Deoxygenative C2-Sulfonylation

A transition-metal-free protocol enables C2-sulfonylation of quinoline N-oxides using this compound :

-

Activation : Sulfonyl chloride reacts with CS₂/Et₂NH to generate a nucleophilic sulfonyl intermediate.

-

C2 Attack : The intermediate attacks quinoline N-oxide at C2, followed by elimination to form 2-sulfonylquinoline (yield: 55-85%) .

Mechanistic Pathway :

textQuinoline *N*-oxide + RSO₂Cl → [SO₂R− intermediate] → C2-sulfonylated product

Anticancer Agents

-

Compound 3c : 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (derived from this scaffold) shows IC₅₀ = 12–18 µM against breast, lung, and colon cancer lines .

-

Mechanism : Upregulates p53/p21 proteins and alters BCL-2/BAX ratios to induce apoptosis .

Antimicrobial Activity

-

MRSA Inhibition : Derivatives exhibit MIC = 32–64 µg/mL against methicillin-resistant Staphylococcus aureus .

Preparation

-

Step 1 : Chlorosulfonation of 4-methylquinoline with ClSO₃H at 0–5°C .

-

Step 2 : Hydrolysis under controlled pH to introduce the 2-hydroxy group .

Critical Parameters :

-

Anhydrous conditions prevent premature hydrolysis of -SO₂Cl.

-

Temperature control (<10°C) ensures regioselectivity.

Stability

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-hydroxy-4-methylquinoline-6-sulfonyl chloride, possess significant antimicrobial properties. For instance, studies have shown that compounds with quinoline structures can exhibit antibacterial, antifungal, and antimalarial activities. The sulfonyl chloride moiety enhances the reactivity of the compound, allowing for the synthesis of novel antimicrobial agents .

Anticancer Potential

The compound's derivatives have been explored for their anticancer properties. Quinoline-based compounds have been documented to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of sulfonyl groups has been linked to increased potency against certain tumor types .

Anti-inflammatory Effects

Quinoline derivatives are also known for their anti-inflammatory effects. Research has demonstrated that the incorporation of sulfonyl groups can enhance the anti-inflammatory activity of quinoline-based drugs, making them candidates for treating inflammatory diseases .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. It is utilized in the preparation of various bioactive molecules and pharmaceuticals. The compound can be employed in reactions such as nucleophilic substitution and acylation reactions to generate diverse chemical entities .

Fluorescent Probes

The ability of quinoline derivatives to chelate metal ions has led to their use as fluorescent probes in biological imaging and sensing applications. The introduction of sulfonyl groups enhances the photophysical properties of these compounds, making them suitable for detecting metal ions in biological samples .

Case Study 1: Antimicrobial Activity

In a study conducted by Fu et al., a series of quinoline derivatives were synthesized, including those derived from this compound. These compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of quinoline derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing selectivity towards specific tumor types, suggesting potential for further development as targeted therapies .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 2-hydroxy-4-methylquinoline-6-sulfonyl chloride, the following compounds are analyzed based on structural analogs, reactivity, and applications:

Structural Analogues

Table 1: Structural Comparison of Sulfonyl Chlorides and Related Quinoline Derivatives

Reactivity and Functional Group Analysis

- Sulfonyl Chloride Reactivity: The sulfonyl chloride (-SO₂Cl) group in this compound is highly reactive toward nucleophilic substitution, enabling covalent modification of biomolecules or polymers. In contrast, 4-chloro-2-phenylquinoline-6-sulfonyl fluoride (CID 275728) contains a sulfonyl fluoride (-SO₂F) group, which is less reactive but offers superior hydrolytic stability, making it suitable for prolonged reactions .

Stability and Handling

- Hydrolytic Sensitivity : Sulfonyl chlorides, including the target compound, are moisture-sensitive and require anhydrous storage conditions. In contrast, sulfonyl fluorides (e.g., CID 275728) are more stable under ambient conditions, reducing handling constraints .

Biological Activity

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3S, with a molecular weight of 257.69 g/mol. The compound features a quinoline ring substituted with a hydroxyl group, a methyl group, and a sulfonyl chloride group. These functional groups significantly influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. It shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth .

- Enzyme Inhibition : It serves as a substrate in studies involving cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding its interaction with these enzymes can provide insights into its pharmacological potential.

While specific mechanisms of action for this compound are not fully elucidated, several pathways have been proposed based on its structure:

- Enzyme Interaction : The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to enzyme inhibition or modulation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to generate ROS, which can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was tested against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. Results indicated significant cytotoxicity compared to control groups, suggesting potential for further development as an anticancer agent .

Applications in Synthesis

The compound is also utilized in synthetic organic chemistry as a building block for developing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-4-methylquinoline-6-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of 2-hydroxy-4-methylquinoline. Key steps include:

- Sulfonation : Introduce a sulfonic acid group at position 6 using concentrated sulfuric acid or oleum.

- Chlorination : React with chlorinating agents (e.g., PCl₅ or SOCl₂) to convert the sulfonic acid to sulfonyl chloride.

- Purification : Recrystallize from non-polar solvents (e.g., dichloromethane/hexane) or use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts like unreacted starting materials or over-sulfonated derivatives.

- Purity Validation : Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm with ¹H NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to sulfonyl group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or aerosols.

- Storage : Keep in a tightly sealed container under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose as hazardous chemical waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C4, sulfonyl at C6) via chemical shifts and coupling patterns. For example, the hydroxyl proton (C2-OH) may appear as a broad singlet near δ 12–14 ppm in DMSO-d₆ .

- FT-IR : Confirm functional groups (e.g., S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 281.02 for C₁₀H₈ClNO₃S) .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example:

- Aminolysis : React with primary amines (e.g., benzylamine) in dry THF at 0–5°C to form sulfonamides. Monitor conversion via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane 1:1).

- Hydrolysis Sensitivity : Control reaction pH (neutral to slightly basic) to avoid premature hydrolysis to sulfonic acid. Use anhydrous solvents and molecular sieves .

Q. How can conflicting data on the compound’s stability in polar aprotic solvents be resolved?

- Methodological Answer : Contradictory reports on stability in DMF or DMSO may arise from trace moisture. To resolve:

- Kinetic Studies : Use Karl Fischer titration to quantify water content in solvents. Perform stability assays via ¹H NMR at 25°C and 40°C (e.g., monitor sulfonyl chloride peak disappearance over 24 hours).

- Stabilizers : Add desiccants (e.g., 3Å molecular sieves) or work under inert atmosphere (N₂/Ar) to prolong shelf life .

Q. What strategies optimize the compound’s use as a derivatization agent in analytical chemistry?

- Methodological Answer :

- Derivatization of Amines : React with primary/secondary amines (1:2 molar ratio) in acetonitrile at 60°C for 1 hour. Quench with 0.1 M HCl and extract derivatives with ethyl acetate.

- HPLC-MS Compatibility : Use volatile buffers (e.g., ammonium formate) to avoid ion suppression. Calibrate with internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.